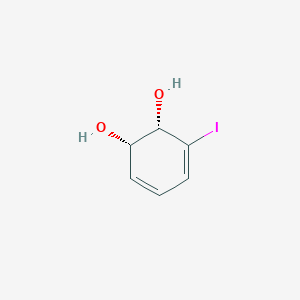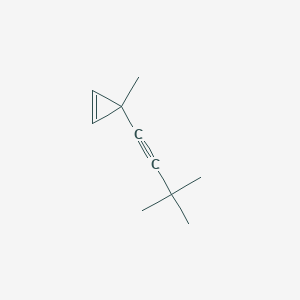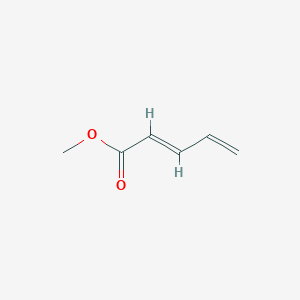
(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene is an organic compound characterized by the presence of two hydroxyl groups and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene typically involves the dihydroxylation of an appropriate precursor, such as an iodobenzene derivative. One common method is the Sharpless asymmetric dihydroxylation, which uses a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of osmium tetroxide (OsO4) as the oxidizing agent and a chiral ligand, such as (DHQ)2PHAL, in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a dihydroxybenzene derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dihydroxybenzene derivatives, while substitution reactions can produce a variety of functionalized benzene compounds.
Scientific Research Applications
(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and stereoselective biological processes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydrofluorobenzene
- (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydrochlorobenzene
- (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydrobromobenzene
Uniqueness
The presence of the iodine atom in (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene distinguishes it from its fluorine, chlorine, and bromine analogs. Iodine’s larger atomic size and different electronic properties can result in unique reactivity and interactions, making this compound particularly valuable in certain applications.
Properties
IUPAC Name |
(1S,2S)-3-iodocyclohexa-3,5-diene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCYZXIWKRRLCW-NTSWFWBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(=C1)I)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@@H](C(=C1)I)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6E,10E,19Z)-7,11,19-trimethyl-16-propan-2-yl-24,26-dioxapentacyclo[13.7.2.12,13.13,13.01,14]hexacosa-3(25),6,10,19-tetraen-23-one](/img/structure/B153852.png)








